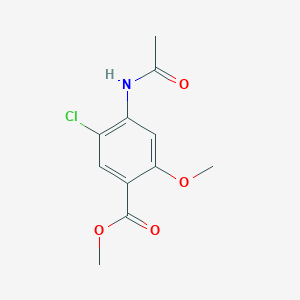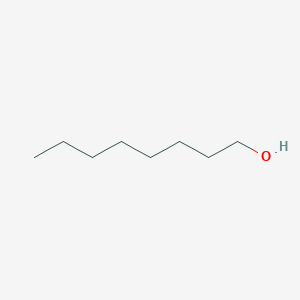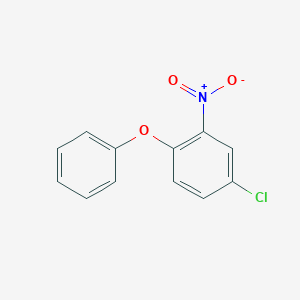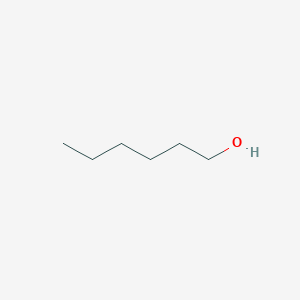
3-epi-Ochratoxin A
Übersicht
Beschreibung
3-epi-Ochratoxin A: is a derivative of ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. Ochratoxin A is known for its nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic properties. The compound this compound is an epimer of ochratoxin A, meaning it has a different spatial arrangement of atoms, which can lead to variations in its biological activity and toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A typically involves the epimerization of ochratoxin A. This process can be achieved through various chemical reactions that alter the stereochemistry at specific carbon atoms. One common method involves the use of strong bases or acids to induce epimerization. The reaction conditions must be carefully controlled to ensure the desired epimer is obtained without significant degradation of the compound.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its limited commercial applications. the production methods would likely involve large-scale synthesis using the same principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets the required standards for research or industrial use.
Analyse Chemischer Reaktionen
Types of Reactions: 3-epi-Ochratoxin A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents depending on the desired substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions to prevent unwanted side reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-epi-Ochratoxin A is used in chemical research to study the effects of epimerization on the biological activity and toxicity of ochratoxins. It serves as a model compound for understanding the structure-activity relationships of mycotoxins.
Biology: In biological research, this compound is used to investigate its interactions with cellular components and its effects on cellular processes. Studies focus on its potential to induce oxidative stress, apoptosis, and other cellular responses.
Medicine: Research in medicine explores the potential health risks associated with exposure to this compound. Studies aim to understand its toxicological profile and its role in diseases such as nephropathy and hepatopathy.
Industry: In the food and agricultural industries, this compound is studied for its occurrence in contaminated products and the effectiveness of various detoxification methods. This research helps in developing strategies to minimize the presence of ochratoxins in food and feed.
Wirkmechanismus
The mechanism of action of 3-epi-Ochratoxin A involves its interaction with cellular macromolecules, leading to various toxic effects. The compound can bind to proteins, disrupting their normal function and leading to cellular damage. It is known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA. Additionally, this compound can interfere with cellular signaling pathways, leading to apoptosis or necrosis. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular metabolism and stress responses.
Vergleich Mit ähnlichen Verbindungen
Ochratoxin A: The parent compound, known for its high toxicity and widespread occurrence in contaminated food and feed.
Ochratoxin B: A dechlorinated analog of ochratoxin A, with lower toxicity.
Ochratoxin C: An ethyl ester derivative of ochratoxin A, also with lower toxicity.
4-Hydroxyochratoxin A: A hydroxylated derivative with different toxicological properties.
Uniqueness of 3-epi-Ochratoxin A: this compound is unique due to its epimeric structure, which can lead to differences in its biological activity and toxicity compared to other ochratoxins. The study of this compound helps in understanding the impact of stereochemistry on the toxicological properties of mycotoxins, providing insights into the development of safer and more effective detoxification methods.
Eigenschaften
IUPAC Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQKHEORZBHNRI-BONVTDFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















